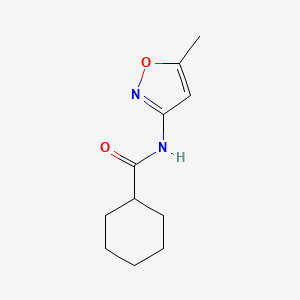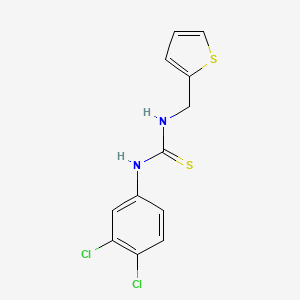
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide, also known as DMTA, is a synthetic compound with promising applications in scientific research. DMTA belongs to the class of thiazole derivatives and has been studied extensively for its potential as a tool in biomedical research.
作用機序
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide exerts its biological effects through the inhibition of HDAC enzymes. HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and gene silencing. N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide inhibits HDACs by binding to the active site of the enzyme, preventing the removal of acetyl groups from histones. This leads to the activation of genes that are normally silenced, resulting in changes in cellular behavior.
Biochemical and Physiological Effects:
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide induces apoptosis by activating pro-apoptotic genes and inhibiting anti-apoptotic genes. N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide has been shown to protect neurons from oxidative stress and excitotoxicity, making it a potential therapeutic agent for neurodegenerative diseases.
実験室実験の利点と制限
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research. It has also been extensively studied for its biological effects, making it a well-characterized tool for biomedical research. However, N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide has some limitations as well. It has low solubility in water, which can limit its use in some experimental systems. In addition, N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide has not been extensively studied for its pharmacokinetics and toxicity, which could limit its use as a therapeutic agent.
将来の方向性
There are several future directions for research on N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide. One area of interest is the development of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the identification of specific cellular pathways that are regulated by N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide, which could lead to the development of more targeted therapies. Finally, the potential use of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide as a therapeutic agent for neurodegenerative diseases warrants further investigation.
合成法
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide can be synthesized from 2,2-diphenylacetic acid and 4,5-dimethyl-2-mercaptobenzothiazole in the presence of a condensing agent such as thionyl chloride. The resulting product is purified using column chromatography to obtain pure N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide. The purity and yield of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide can be determined by various analytical techniques such as HPLC, NMR, and mass spectrometry.
科学的研究の応用
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide has been extensively studied for its potential as a tool in biomedical research. It has been shown to inhibit the activity of histone deacetylase (HDAC) enzymes, which play a crucial role in epigenetic regulation. HDAC inhibition by N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide has been linked to the induction of apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy. N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases.
特性
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-13-14(2)23-19(20-13)21-18(22)17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17H,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGODDFBOVSPGNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-N-{[(2-furylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5741650.png)
![5-bromo-2-hydroxy-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide](/img/structure/B5741662.png)
![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide](/img/structure/B5741672.png)
![3-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5741676.png)


![4-methoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5741705.png)

![2-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5741721.png)
![4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5741724.png)

![4-[(1-ethyl-1H-benzimidazol-2-yl)methoxy]benzoic acid](/img/structure/B5741739.png)

![2-{4-[(3,4-dichlorophenyl)carbonothioyl]-1-piperazinyl}ethanol](/img/structure/B5741757.png)